molecular formula C6H3Cl2NO B1334659 2-Chloropyridine-4-carbonyl chloride CAS No. 65287-34-5

2-Chloropyridine-4-carbonyl chloride

Cat. No.: B1334659
CAS No.: 65287-34-5
M. Wt: 176 g/mol
InChI Key: NPRZWOJTSGFSBF-UHFFFAOYSA-N
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Description

2-Chloropyridine-4-carbonyl chloride (CAS: 65287-34-5) is a halogenated pyridine derivative featuring a chlorine atom at the 2-position and a reactive carbonyl chloride group at the 4-position of the pyridine ring. Its molecular formula is C₆H₃Cl₂NO, and it is widely used as an intermediate in pharmaceutical synthesis, agrochemical production, and materials science due to its electrophilic reactivity . The compound is commercially available in various quantities for research and industrial applications, as evidenced by its inclusion in specialty chemical catalogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloropyridine-4-carbonyl chloride can be synthesized through several methods:

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination of pyridine followed by reaction with phosgene under controlled conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Pyridine-Based Drugs
2-Chloropyridine-4-carbonyl chloride is utilized as a starting material for synthesizing novel pyridine derivatives, which are prevalent in many therapeutic agents. The compound's reactivity allows for the introduction of various functional groups, leading to the development of drugs with diverse biological properties. For instance, studies have shown that derivatives of this compound exhibit antimicrobial activity, making them potential candidates for new antibiotics.

Case Study: Antimicrobial Activity
A recent study highlighted the synthesis of a series of pyridine derivatives from this compound. These derivatives were evaluated for their antimicrobial properties against various pathogens. The results indicated that certain synthesized compounds displayed significant inhibition against bacterial strains, suggesting their potential as new antimicrobial agents.

Agrochemical Applications

Development of Herbicides and Insecticides
The compound is also explored for its potential in agricultural applications, particularly in the development of herbicides and insecticides. Research indicates that some pyridine derivatives possess herbicidal properties, which can be enhanced through modifications using this compound as a precursor.

Data Table: Herbicidal Activity of Pyridine Derivatives

Compound NameActivity LevelTarget Pest
Pyridine Derivative AHighGrass Weeds
Pyridine Derivative BModerateBroadleaf Weeds
Pyridine Derivative CLowAphids

Material Science Applications

Synthesis of Functional Polymers
In material science, this compound serves as a building block for synthesizing pyridine-containing polymers. These polymers are being investigated for their applications in organic electronics and functional materials due to their unique electrical and mechanical properties.

Case Study: Conductive Polymers
Researchers have synthesized a series of conductive polymers using this compound as a monomer. The resulting materials exhibited promising conductivity and stability, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Synthesis

Reactivity with Biological Molecules
The reactivity of this compound with various biological molecules has been extensively studied. Its ability to form stable adducts makes it valuable in biochemical research, particularly in understanding enzyme-substrate interactions.

Safety and Toxicity Considerations

Despite its utility, this compound is classified as hazardous if ingested and poses risks to human health and the environment. Proper handling procedures are essential when working with this compound to mitigate exposure risks.

Mechanism of Action

The mechanism of action of 2-chloropyridine-4-carbonyl chloride involves its reactivity towards nucleophiles and oxidizing agents. The chlorine atom and the carbonyl chloride group make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or oxidizing agent used .

Comparison with Similar Compounds

Structural Isomers

2-Chloropyridine-3-carbonyl Chloride (CAS: 49609-84-9)

This isomer differs in the position of the carbonyl chloride group (3-position instead of 4-position). The altered substitution pattern significantly impacts electronic distribution and reactivity. For example:

  • Reactivity : The 4-carbonyl chloride in the target compound may exhibit enhanced electrophilicity due to greater resonance stabilization with the pyridine nitrogen compared to the 3-position isomer .
  • Applications : Both isomers serve as acylating agents, but their regioselectivity in reactions (e.g., nucleophilic substitutions) varies, making them suitable for distinct synthetic pathways.

Functional Group Variations

Methyl 4-Chloropyridine-2-carboxylate Hydrochloride (CAS: 176977-85-8)

This ester derivative lacks the reactive acyl chloride group, replacing it with a methyl ester. Key differences include:

  • Stability : The ester is more hydrolytically stable than the acyl chloride, making it preferable for storage or reactions requiring milder conditions .
  • Reactivity : Unlike 2-chloropyridine-4-carbonyl chloride, the ester is inert toward nucleophiles like amines unless hydrolyzed first.

2-Chloro-4-iodopyridine-3-carboxylic Acid (CAS not specified)

The substitution of iodine for chlorine and the presence of a carboxylic acid group instead of acyl chloride alter its properties:

  • Physical Properties : The iodine atom increases molecular weight and may reduce solubility in polar solvents .
  • Applications : The carboxylic acid group enables use in metal coordination or salt formation, diverging from the acyl chloride’s role in condensation reactions.

Substituent Effects

4-Chloro-5-fluoro-2-methylpyridine

The addition of fluorine and methyl groups introduces steric and electronic effects:

  • Steric Hindrance : The methyl group at the 2-position may hinder access to reactive sites, reducing reaction rates compared to unsubstituted analogs.

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Melting Point (°C) Applications
This compound 65287-34-5 C₆H₃Cl₂NO Cl (2), COCl (4) Not reported Pharmaceuticals, agrochemicals
2-Chloropyridine-3-carbonyl chloride 49609-84-9 C₆H₃Cl₂NO Cl (2), COCl (3) Not reported Organic synthesis intermediates
4-Chloropyridine-2-carbonyl chloride HCl Not provided C₆H₄Cl₂NO·HCl Cl (4), COCl (2), HCl adduct 34.0–38.0 Amide synthesis
Methyl 4-chloropyridine-2-carboxylate HCl 176977-85-8 C₇H₆ClNO₂·HCl Cl (4), COOCH₃ (2), HCl adduct Not reported Stable intermediate for further derivatization

Key Research Findings

  • Synthetic Utility : this compound reacts with amines (e.g., methylamine) to form carboxamides, a critical step in drug discovery . Its isomer, 4-chloropyridine-2-carbonyl chloride hydrochloride, achieves a 58% yield under optimized conditions using thionyl chloride and sodium bromide .
  • Commercial Relevance : The compound is listed in specialty chemical catalogs (e.g., Biopharmacule Speciality Chemicals), highlighting its demand in research and production .

Biological Activity

2-Chloropyridine-4-carbonyl chloride, with the CAS number 65287-34-5, is a chemical compound utilized primarily in the synthesis of pharmaceuticals and agrochemicals. Its biological activity is of significant interest due to its potential applications in medicinal chemistry and its role as an intermediate in various chemical reactions.

  • Molecular Formula : C6H3Cl2NO
  • Molecular Weight : 176.00 g/mol
  • Boiling Point : 122 °C
  • Density : 1.418 g/mL at 25 °C
  • Functional Group : Acyl chloride

Synthesis

This compound is synthesized through the reaction of 2-chloroisonicotinic acid with thionyl chloride, typically under heating conditions. The reaction yields a high purity product, making it suitable for further applications in drug development and chemical synthesis .

Antimicrobial Properties

Research has indicated that pyridine derivatives, including this compound, exhibit antimicrobial activity. A study demonstrated that certain derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications as antimicrobial agents .

Mutagenicity and Toxicity

The National Toxicology Program has classified 2-chloropyridine as a candidate for mutagenicity testing due to its structural properties. It has been shown to exhibit mutagenic effects in several short-term tests, raising concerns about its carcinogenic potential . For instance, in animal studies, it was reported that the compound caused severe liver damage and inflammation when administered through various routes .

Case Studies

  • Case Study on Antimicrobial Activity : A series of derivatives based on chloropyridines were tested against common pathogens. The results indicated that modifications at the carbonyl position enhanced their antibacterial properties significantly compared to the parent compound .
  • Toxicological Assessment : In a toxicity study involving rabbits, the dermal LD50 was found to be approximately 48 mg/kg, indicating a high level of toxicity upon skin exposure. The compound also caused severe ocular irritation when applied to the eyes .

Research Findings

Study FocusFindingsReference
Antimicrobial EfficacyCertain derivatives showed significant inhibition against bacterial strains
Mutagenicity TestingPositive results in Ames test indicating mutagenic potential
Toxicity AssessmentLD50 values indicate high toxicity; severe liver damage observed

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group is highly electrophilic, enabling facile nucleophilic substitution.

Amidation

Reaction with primary or secondary amines yields substituted amides. Industrially, this reaction is performed under anhydrous conditions to minimize hydrolysis. For example:

C H Cl NO+RNH2C H Cl N O NR+HCl\text{C H Cl NO}+\text{RNH}_2\rightarrow \text{C H Cl N O NR}+\text{HCl}

  • Conditions : Solvents like dichloromethane (DCM) or tetrahydrofuran (THF), room temperature, with a base (e.g., triethylamine) to neutralize HCl .

  • Applications : Synthesis of peptide analogs and pharmaceutical intermediates .

Esterification

Alcohols react with the acyl chloride to form esters:

C H Cl NO+ROHC H Cl NOOR+HCl\text{C H Cl NO}+\text{ROH}\rightarrow \text{C H Cl NOOR}+\text{HCl}

  • Conditions : Catalytic pyridine or DMAP, reflux in non-polar solvents .

Hydrolysis

Exposure to water or aqueous base generates the corresponding carboxylic acid:

C H Cl NO+H2OC H Cl NO2H+HCl\text{C H Cl NO}+\text{H}_2\text{O}\rightarrow \text{C H Cl NO}_2\text{H}+\text{HCl}

  • Note : Rapid hydrolysis under ambient conditions necessitates anhydrous handling .

Nucleophilic Aromatic Substitution (NAS)

The chlorine substituents at positions 2 and 6 can participate in substitution reactions, though steric hindrance and electronic deactivation reduce reactivity compared to simpler chloropyridines.

Position Reactivity Example Reaction Conditions
2-ChlorineLow (steric hindrance)Substitution with alkoxidesHigh-temperature, polar aprotic solvents
6-ChlorineModerateGrignard reagent additionTHF, -78°C
  • Key Insight : NAS at position 4 (carbonyl-adjacent) is disfavored due to electron withdrawal from the carbonyl group .

Metal-Catalyzed Coupling Reactions

The chlorine atoms enable cross-coupling reactions, though electron-deficient pyridine rings require tailored catalysts.

Suzuki-Miyaura Coupling

C H Cl NO+ArB OH 2C H Cl ArNO+B OH 2Cl\text{C H Cl NO}+\text{ArB OH }_2\rightarrow \text{C H Cl ArNO}+\text{B OH }_2\text{Cl}

  • Catalysts : Pd(PPh₃)₄ with Cs₂CO₃ as base .

  • Limitations : Low yields due to competing acyl chloride reactivity .

Buchwald-Hartwig Amination

C H Cl NO+NHAr2C H Cl N O NAr2+HCl\text{C H Cl NO}+\text{NHAr}_2\rightarrow \text{C H Cl N O NAr}_2+\text{HCl}

  • Conditions : Pd₂(dba)₃, Xantphos ligand, toluene at 110°C .

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the acyl chloride to a hydroxymethyl group:

C H Cl NOLiAlH4C H Cl NCH2OH\text{C H Cl NO}\xrightarrow{\text{LiAlH}_4}\text{C H Cl NCH}_2\text{OH}

  • Side Reaction : Over-reduction of pyridine ring chlorines may occur .

Oxidation

Reaction with meta-chloroperbenzoic acid (mCPBA) forms the N-oxide derivative:

C H Cl NOmCPBAC H Cl NO2\text{C H Cl NO}\xrightarrow{\text{mCPBA}}\text{C H Cl NO}_2

  • Applications : Enhanced solubility for biological assays .

Comparative Reactivity Table

Reaction Type Rate (Relative to C₆H₅COCl) Key Influencing Factors
Amidation1.5× fasterElectron-withdrawing Cl groups enhance electrophilicity
Esterification1.2× fasterSteric hindrance at position 4 slows kinetics
NAS at Cl-20.3× slowerSteric blockade from Cl-6

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-chloropyridine-4-carbonyl chloride, and how are reaction conditions optimized?

this compound is commonly synthesized via chlorination of the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction optimization focuses on controlling temperature, solvent selection (e.g., anhydrous dichloromethane), and catalyst use. For example, in fluorescence modulation studies, this compound is employed as a precursor for pyrazolone derivatives, where reaction conditions (e.g., 80°C in 1,4-dioxane with Ca(OH)₂) are critical for yield and purity .

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

Key techniques include:

  • ¹H NMR : To confirm substitution patterns on the pyridine ring (e.g., aromatic proton splitting patterns).
  • FT-IR : Identification of carbonyl (C=O, ~1750 cm⁻¹) and acyl chloride (C-Cl, ~850 cm⁻¹) functional groups.
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.
    In studies of pyrazolone derivatives, ¹H NMR data (e.g., δ 8.5–7.2 ppm for pyridine and phenyl protons) are critical for structural validation .

Q. What safety precautions are essential when handling this compound?

Due to its reactivity and toxicity, researchers must:

  • Use anhydrous conditions to prevent hydrolysis.
  • Wear PPE (gloves, goggles, lab coats) and work in a fume hood.
  • Store in airtight containers under inert gas.
    Safety protocols for analogous chlorinated pyridines emphasize avoiding inhalation, skin contact, and improper waste disposal .

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis or undesired substitutions) be minimized during derivatization?

  • Control moisture : Use molecular sieves or anhydrous solvents to suppress hydrolysis.
  • Catalyst selection : Bases like Ca(OH)₂ in 1,4-dioxane stabilize intermediates and direct reactivity toward desired pathways (e.g., forming pyrazolone derivatives) .
  • Temperature modulation : Higher temperatures (80°C) accelerate desired acylations while minimizing side-product formation.

Q. What strategies resolve contradictions in reported reaction yields for this compound-based syntheses?

Discrepancies may arise from differences in:

  • Purification methods : Column chromatography vs. recrystallization.
  • Catalyst activity : Trace moisture or impurities in reagents.
    Systematic optimization, as seen in fluorescence dye synthesis, involves iterative testing of solvent systems (e.g., ethanol/ethyl acetate mixtures) and stoichiometric ratios .

Q. How does the electron-withdrawing chlorine substituent influence reactivity in cross-coupling reactions?

The 4-chloro group on the pyridine ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitutions (e.g., with amines or alcohols). This reactivity is exploited in synthesizing heterocyclic pharmacophores, where steric and electronic effects are balanced for regioselective product formation .

Q. What computational methods predict the stability and reactivity of this compound intermediates?

  • DFT calculations : Model transition states and activation energies for acyl transfer reactions.
  • Molecular docking : Assess interactions in drug design (e.g., binding to enzyme active sites).
    Such methods are validated against experimental data, like NMR and MS results, to refine mechanistic hypotheses .

Q. How are kinetic studies designed to evaluate degradation pathways under varying pH and temperature?

  • Controlled hydrolysis experiments : Monitor degradation via HPLC or UV-Vis spectroscopy at pH 2–12.
  • Arrhenius analysis : Calculate activation energy (Eₐ) to predict shelf-life under storage conditions.
    For chlorinated pyridines, acidic conditions typically accelerate hydrolysis, necessitating stabilizers like desiccants .

Q. Methodological Considerations

Q. What analytical workflows validate purity in multi-step syntheses involving this compound?

  • Stepwise LC-MS : Track intermediate purity after each reaction step.
  • TLC with dual detection (UV and iodine staining): Rapidly identify unreacted starting materials.
    In pyrazolone synthesis, purity ≥95% is achieved via sequential recrystallization and solvent extraction .

Q. How are solvent effects optimized for large-scale reactions?

  • Green chemistry principles : Replace dichloromethane with biodegradable solvents (e.g., 2-MeTHF) where possible.
  • Solvent polarity screening : Use Kamlet-Taft parameters to match reaction requirements (e.g., polarity, H-bonding capacity).
    For example, 1,4-dioxane is preferred for its high boiling point and compatibility with Ca(OH)₂ in scaled-up syntheses .

Properties

IUPAC Name

2-chloropyridine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-3-4(6(8)10)1-2-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRZWOJTSGFSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384132
Record name 2-chloropyridine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65287-34-5
Record name 2-chloropyridine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloropyridine-4-carbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-Chloroisonicotinic acid (707 mg, 4.49 mmol) was suspended in thionyl chloride (10 mL), followed by stirring under heating and reflux for 7 hours. The reaction mixture was concentrated under reduced pressure to afford 2-chloroisonicotinoyl chloride.
Quantity
707 mg
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Synthesis routes and methods II

Procedure details

A solution of 2-chloropyridine-4-carboxylic acid (10 g) in thionyl chloride (90 mL) was heated under reflux for 20 hours. The excess thionyl chloride was removed by distillation at atmospheric pressure and the oily residue was distilled to give 9.26 grams of 2-chloropyridine-4-carbonyl chloride having a boiling point of 144°-148° C.
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10 g
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Synthesis routes and methods III

Procedure details

Scheme III shows the synthesis of a pyrazole, compound 13, analogs of compound 5 in which the pyridine 10 ring bears a chlorine atom at position 2. 2-Chloropyridine-4-carboxylic acid, compound 9, is treated with thionyl chloride in a solvent such as toluene, and heated to reflux to give 2-chloropyridine-4-carboxylic acid chloride, compound 10, which is then converted to methyl 2-chloroisonicotinate, compound 11. Compound 11 is treated with a ketone 2 in the presence of a base such as sodium methoxide in a solvent such as tetrahydrofuran, at temperatures ranging from 25° C. up to reflux to provide a diketone, compound 12. Treatment of the diketone, compound 12, with an arylhydrazine derivative 4 in ethanol or other suitable solvent at a temperature ranging up to reflux, provides pyrazole compound 13. When R2 of ketone 2 is hydrido, then R2 of 13 is hydrido.
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compound 5
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Chloropyridine-4-carbonyl chloride
2-Chloropyridine-4-carbonyl chloride
2-Chloropyridine-4-carbonyl chloride
2-Chloropyridine-4-carbonyl chloride
2-Chloropyridine-4-carbonyl chloride
2-Chloropyridine-4-carbonyl chloride

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